6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of the benzyloxy group, oxo group, and sulfonyl chloride group in the molecule makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 6-(benzyloxy)-2-azaspiro[3.3]heptane, which is then oxidized to form the oxo derivative.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and reproducibility of the process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Reagents such as Dess-Martin periodinane (DMP) or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, alcohols, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Benzyloxy)-2-azaspiro[3.3]heptane: Lacks the oxo and sulfonyl chloride groups.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Contains a carboxylate group instead of the sulfonyl chloride group.
Uniqueness
The presence of the sulfonyl chloride group in 6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride makes it unique compared to other similar compounds. This functional group imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions .
Eigenschaften
Molekularformel |
C13H14ClNO4S |
---|---|
Molekulargewicht |
315.77 g/mol |
IUPAC-Name |
2-oxo-6-phenylmethoxy-1-azaspiro[3.3]heptane-1-sulfonyl chloride |
InChI |
InChI=1S/C13H14ClNO4S/c14-20(17,18)15-12(16)8-13(15)6-11(7-13)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI-Schlüssel |
RNAYUIZPVPKPSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CC(=O)N2S(=O)(=O)Cl)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.